L-Tyrosine, L-methionyl-L-lysyl-

Description

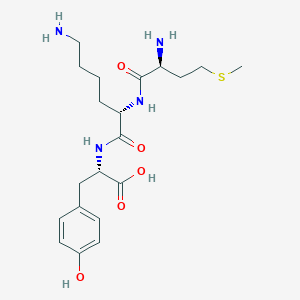

Structure

2D Structure

Properties

CAS No. |

75680-71-6 |

|---|---|

Molecular Formula |

C20H32N4O5S |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H32N4O5S/c1-30-11-9-15(22)18(26)23-16(4-2-3-10-21)19(27)24-17(20(28)29)12-13-5-7-14(25)8-6-13/h5-8,15-17,25H,2-4,9-12,21-22H2,1H3,(H,23,26)(H,24,27)(H,28,29)/t15-,16-,17-/m0/s1 |

InChI Key |

AOFZWWDTTJLHOU-ULQDDVLXSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for L Methionyl L Lysyl L Tyrosine

Chemical Peptide Synthesis Strategies

Chemical synthesis provides robust and versatile methods for constructing L-Methionyl-L-lysyl-L-tyrosine. The primary strategies involve either building the peptide on a solid support or assembling it in a solution.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, enabling the efficient, stepwise assembly of amino acids on an insoluble polymer resin. bachem.comnih.gov This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each step. bachem.com The synthesis of L-Methionyl-L-lysyl-L-tyrosine via SPPS follows a C-terminus to N-terminus direction.

The process begins with the attachment of the C-terminal amino acid, L-tyrosine, to a solid support resin. nih.govdu.ac.in The side chains of the amino acids must be protected to prevent unwanted reactions. For this tripeptide, the hydroxyl group of Tyrosine, the ε-amino group of Lysine (B10760008), and the α-amino group of each incoming amino acid require temporary protecting groups. The sulfur-containing side chain of Methionine is generally stable but can be susceptible to oxidation.

Two main SPPS chemistries are commonly employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Boc Strategy : This approach uses the acid-labile Boc group for temporary Nα-protection. The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with the peptide-resin linkage using strong acid, such as hydrogen fluoride (B91410) (HF). nih.gov

Fmoc Strategy : This is currently the more widely used method. du.ac.in It employs the base-labile Fmoc group for Nα-protection. Side-chain protecting groups (like tert-butyl for Tyrosine's hydroxyl and Boc for Lysine's ε-amino group) are acid-labile and are cleaved simultaneously with the resin linkage using a milder acid, typically trifluoroacetic acid (TFA). researchgate.netluxembourg-bio.com

A typical Fmoc-based SPPS cycle for synthesizing Met-Lys-Tyr involves the following steps, repeated for each amino acid:

Deprotection : The Fmoc group is removed from the resin-bound amino acid (initially Tyr) using a base like piperidine.

Washing : The resin is washed to remove the excess base and by-products.

Coupling : The next protected amino acid (Fmoc-Lys(Boc)-OH) is activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin to form a new peptide bond.

Washing : The resin is washed again to remove excess reagents and by-products.

This cycle is repeated with Fmoc-Met-OH. Finally, the completed tripeptide is cleaved from the resin, and the side-chain protecting groups are removed. luxembourg-bio.com

| Step | Action | Reagents | Purpose |

| 1 | Resin Loading | Fmoc-Tyr(tBu)-OH, Resin (e.g., Wang, Trityl) | Anchor the C-terminal amino acid to the solid support. du.ac.in |

| 2 | Deprotection | 20% Piperidine in DMF | Remove the Fmoc protecting group from Tyrosine's α-amino group. |

| 3 | Coupling | Fmoc-Lys(Boc)-OH, HBTU/HOBt, DIPEA | Couple the second amino acid (Lysine) to the deprotected Tyrosine. |

| 4 | Deprotection | 20% Piperidine in DMF | Remove the Fmoc group from Lysine's α-amino group. |

| 5 | Coupling | Fmoc-Met-OH, HBTU/HOBt, DIPEA | Couple the N-terminal amino acid (Methionine) to the deprotected Lysine. |

| 6 | Final Deprotection | 20% Piperidine in DMF | Remove the final Fmoc group from Methionine. |

| 7 | Cleavage & Side-Chain Deprotection | Trifluoroacetic acid (TFA) with scavengers | Release the completed tripeptide from the resin and remove side-chain protecting groups (tBu, Boc). researchgate.net |

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis, while often more labor-intensive due to purification challenges, remains a valuable technique, particularly for large-scale production. bachem.com This approach involves synthesizing the peptide entirely in solution, either stepwise by adding one amino acid at a time or by coupling smaller, pre-synthesized peptide fragments. researchgate.net

For L-Methionyl-L-lysyl-L-tyrosine, a fragment condensation strategy might involve synthesizing a dipeptide, such as Boc-Met-Lys(Boc)-OH, and then coupling it with a protected tyrosine derivative, like H-Tyr(tBu)-OBzl. This requires careful selection of protecting groups to ensure that only the desired carboxyl and amino groups react. After each coupling step, the product must be purified, often through crystallization or chromatography. The final step involves the global deprotection of all protecting groups to yield the target tripeptide. researchgate.net

Chemo- and Regioselective Considerations in Tripeptide Assembly

The successful synthesis of L-Methionyl-L-lysyl-L-tyrosine hinges on precise chemo- and regioselective control. Each amino acid presents unique challenges that must be addressed through a strategic use of protecting groups.

L-Lysine : The key challenge with lysine is its two amino groups: the α-amino group for peptide bond formation and the ε-amino group on its side chain. To ensure regioselectivity, the ε-amino group must be "masked" with a protecting group (e.g., Boc in Fmoc synthesis, Z in Boc synthesis) that is stable throughout the synthesis until the final deprotection step. This prevents branching and the formation of undesired isomers.

L-Tyrosine : The hydroxyl group on the phenolic side chain of tyrosine is nucleophilic and can undergo side reactions, such as acylation, during the coupling steps. Therefore, it is typically protected with a group like tert-butyl (tBu) or benzyl (B1604629) (Bzl), which is removed during the final acid cleavage. academie-sciences.fr

L-Methionine : The thioether side chain of methionine is susceptible to oxidation, which can occur during repeated synthesis cycles or final cleavage. While often left unprotected, scavengers (e.g., thioanisole) are typically added during the final TFA cleavage to prevent this oxidation. nih.gov

The choice of coupling reagents is also critical to prevent side reactions and racemization, especially for sensitive amino acids. nih.gov Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxyl group of the incoming amino acid, facilitating efficient and clean peptide bond formation. academie-sciences.fr

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic and biocatalytic methods offer green and highly specific alternatives to traditional chemical synthesis, operating under mild conditions and often eliminating the need for complex protection/deprotection steps.

Principles of Enzyme-Catalyzed Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that is energetically unfavorable and requires an input of energy. wikipedia.org In biological systems, this process is catalyzed by ribosomes. aatbio.com For in vitro enzymatic synthesis, enzymes such as proteases can be used to catalyze peptide bond formation by reversing their natural hydrolytic function. wikipedia.orgkhanacademy.org This is typically achieved by manipulating reaction conditions, for instance, by using organic solvents or high concentrations of substrates to shift the equilibrium towards synthesis. uu.nl

Another approach involves ligases or engineered enzymes that specifically catalyze the formation of amide bonds. nih.gov A key advantage is the exceptional chemo-, regio-, and stereoselectivity of enzymes, which can distinguish between the α- and ε-amino groups of lysine, for example, rendering side-chain protection unnecessary. While theoretically applicable to synthesizing Met-Lys-Tyr, specific enzyme systems for this exact sequence would need to be developed or adapted.

Biocatalytic Production of Constituent Amino Acids

The individual amino acids that constitute the tripeptide are themselves major industrial products, often produced through large-scale microbial fermentation. This biocatalytic approach uses engineered microorganisms as "cell factories" to convert simple carbon sources like glucose into the desired amino acids.

L-Tyrosine : Biotechnological production of L-tyrosine is well-established, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum. nih.gov These microbes are genetically modified to redirect metabolic flux towards the shikimate pathway, which is the biosynthetic route for aromatic amino acids. Another biocatalytic route involves the enzyme tyrosine phenol (B47542) lyase, which can synthesize L-tyrosine from precursors like phenol, pyruvate, and ammonia. nih.govacs.orgnih.gov

L-Methionine : The fermentative production of L-methionine is challenging due to its complex and tightly regulated biosynthetic pathway. nih.gov However, significant progress has been made using metabolically engineered E. coli. dp.tech A common industrial strategy is a two-step process where a precursor, such as O-succinyl-L-homoserine (OSH) or O-acetyl-L-homoserine (OAHS), is produced by fermentation and then converted to L-methionine in a subsequent enzymatic step. nih.govgoogle.com

L-Lysine : L-lysine is one of the most significant amino acids produced by fermentation, with an annual output in the hundreds of thousands of tons. sysrevpharm.org The primary production organism is Corynebacterium glutamicum. ramauniversity.ac.in Production strains are typically auxotrophic mutants that have been extensively engineered to overcome feedback inhibition and maximize the carbon flow from central metabolism to the lysine biosynthesis pathway. frontiersin.orgnih.gov

| Amino Acid | Production Organism(s) | Key Strategy/Enzyme | Typical Yields/Titers |

| L-Tyrosine | Escherichia coli, Corynebacterium glutamicum | Metabolic engineering of the shikimate pathway; Tyrosine phenol lyase. nih.govacs.org | Up to 5.2 g/L reported in biocascade synthesis. acs.org |

| L-Methionine | Escherichia coli, Corynebacterium glutamicum | Systems metabolic engineering; Two-step fermentation/enzymatic conversion of OSH/OAHS. nih.govdp.tech | 13.6 g/L to 21.1 g/L reported in one-pot and two-step systems. dp.tech |

| L-Lysine | Corynebacterium glutamicum, Streptococcus sp. | Fermentation using auxotrophic mutants; Optimization of aeration and media. sysrevpharm.orgramauniversity.ac.in | Over 185 g/L reported in optimized fermenter conditions. frontiersin.orgnih.gov |

Conformational Dynamics and Flexibility of L Methionyl L Lysyl L Tyrosine

Experimental Probes of Peptide Dynamics

Advanced biophysical techniques are employed to investigate the conformational landscape of peptides like Met-Lys-Tyr. These methods provide insights into the structural fluctuations and solvent accessibility of the peptide backbone and amino acid side chains.

Time-resolved fluorescence spectroscopy is a powerful technique for probing the local environment and dynamics of fluorescent molecules. In the case of Met-Lys-Tyr, the tyrosine residue serves as an intrinsic fluorescent probe. rsc.org The fluorescence lifetime of tyrosine—the average time it remains in the excited state after absorbing light—is highly sensitive to its immediate surroundings. nih.gov

When the tripeptide is excited with a pulse of light (typically around 275-280 nm), the tyrosine fluorophore emits light. The rate of this emission is affected by factors such as the polarity of the local environment, quenching by adjacent residues, and conformational fluctuations. For instance, the fluorescence of tyrosine can be quenched by nearby charged groups or through energy transfer to other moieties. nih.govunl.pt

By measuring the fluorescence decay kinetics, researchers can obtain information about the different conformational states of the peptide. A simple, homogenous environment would result in a single exponential decay, while a complex or fluctuating environment, where the tyrosine residue samples multiple conformations, leads to multi-exponential decay kinetics. nih.govnih.gov Each decay component corresponds to a population of conformers with a distinct local environment around the tyrosine residue. For example, a shorter lifetime component might indicate a conformation where the tyrosine is quenched by a nearby group, whereas a longer lifetime could suggest a more exposed or rigid state. nih.govnih.gov

Table 1: Illustrative Time-Resolved Fluorescence Data for Tyrosine in Peptides This table presents hypothetical data to illustrate how fluorescence lifetimes can reflect the local environment of a tyrosine residue.

| Sample | Lifetime Component 1 (τ₁) | Amplitude (A₁) | Lifetime Component 2 (τ₂) | Amplitude (A₂) | Average Lifetime <τ> (ns) | Interpretation |

| Free Tyrosine in Water | 3.2 ns | 100% | - | - | 3.20 | Represents the baseline, unquenched fluorescence in a polar solvent. |

| Peptide in Folded State | 0.8 ns | 60% | 2.5 ns | 40% | 1.48 | The short component suggests a conformation where Tyr is partially quenched by adjacent residues. The longer component indicates a more solvent-exposed state. |

| Peptide in Unfolded State | 2.9 ns | 100% | - | - | 2.90 | A single lifetime close to that of free tyrosine suggests the residue is fully solvent-exposed and experiences minimal quenching from the rest of the peptide. |

Hydrogen-Deuterium Exchange coupled with Mass Spectrometry (HDX-MS) is a technique used to map the solvent accessibility of a peptide's backbone. thermofisher.com The method relies on the principle that amide hydrogens on the peptide backbone can exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (e.g., D₂O). rapidnovor.com The rate of this exchange is highly dependent on the peptide's structure; hydrogens involved in stable hydrogen bonds (like those in α-helices or β-sheets) or buried within a folded structure are protected from exchange and thus exchange slowly. jove.com Conversely, hydrogens in flexible, solvent-exposed regions exchange rapidly. thermofisher.com

In a typical bottom-up HDX-MS experiment, the Met-Lys-Tyr peptide would be incubated in D₂O for varying amounts of time. jove.com The exchange reaction is then rapidly stopped, or "quenched," by lowering the pH and temperature. nih.gov The peptide is then analyzed by mass spectrometry to measure the increase in mass due to the incorporation of deuterium. nih.gov This provides a measure of the average solvent accessibility for the entire peptide. To gain residue-specific information, the peptide can be fragmented within the mass spectrometer. nih.gov

For the tripeptide Met-Lys-Tyr, HDX-MS could reveal the relative exposure of the amide hydrogens of the lysine (B10760008) and tyrosine residues. A high rate of deuterium uptake would indicate a highly flexible and solvent-exposed conformation, characteristic of a random coil. A slower uptake in certain regions might suggest the presence of transient, stable structures where hydrogen bonds are formed.

Table 2: Predicted Relative Deuterium Uptake in L-Methionyl-L-lysyl-L-tyrosine This table provides a conceptual illustration of expected HDX-MS results for a short, flexible peptide.

| Residue | Amide Hydrogen Position | Expected Exchange Rate | Rationale |

| Methionine (Met) | N-terminus | N/A (primary amine) | The N-terminal amine exchanges too rapidly to be measured under standard HDX conditions. |

| Lysine (Lys) | Between Met and Lys | Fast | Likely to be highly solvent-exposed and flexible in a short peptide, leading to rapid exchange. |

| Tyrosine (Tyr) | Between Lys and Tyr | Fast | Also likely to be solvent-exposed. Its exchange rate could be slightly slower if the C-terminal carboxylate forms a transient H-bond with its own amide. |

Intrinsic Determinants of Peptide Conformation

The conformational preferences of Met-Lys-Tyr are dictated by the physicochemical properties of its individual amino acid residues. The interplay between the side chains and the peptide backbone defines the accessible energetic landscape and the most probable structures.

The C-terminal tyrosine residue plays a significant role in defining the local structure of the tripeptide. nih.gov Its bulky aromatic side chain can influence the conformation through several types of non-covalent interactions. The phenolic ring can participate in π-π stacking interactions if another aromatic group is present or in cation-π interactions with the positively charged side chain of the lysine residue.

Furthermore, the hydroxyl group of the tyrosine side chain can act as both a hydrogen bond donor and acceptor, allowing it to form stabilizing hydrogen bonds with the peptide backbone or with the side chains of the other residues. nih.gov The position of an amino acid within a peptide chain significantly affects its conformational impact; a C-terminal tyrosine may have different interactions compared to one in the middle of a sequence. cyclodextrinnews.com Studies on tyrosine-containing peptides have shown that tyrosine can promote specific structural motifs and influence the rigidity of the peptide backbone. nih.govnih.gov

Both methionine and lysine are residues that generally contribute to the flexibility of a peptide chain.

Methionine (Met): The side chain of methionine consists of a flexible, unbranched thioether. This flexibility allows it to adapt its conformation easily to fit into various structural environments. In larger proteins, methionine-rich surfaces can create malleable nonpolar patches that are important for protein-protein interactions. In a short peptide like Met-Lys-Tyr, this flexibility contributes to a more dynamic conformational ensemble.

Impact of Post-Translational Modifications on Tripeptide Dynamics

Post-translational modifications (PTMs) are covalent chemical changes to amino acids after protein synthesis, which can dramatically alter a peptide's structure, charge, and function. sciengine.comnih.gov The lysine and tyrosine residues in Met-Lys-Tyr are common targets for various PTMs. nih.gov

Tyrosine Phosphorylation: The hydroxyl group of tyrosine can be phosphorylated by tyrosine kinases. wikipedia.org The addition of a bulky, negatively charged phosphate (B84403) group can induce significant conformational changes by introducing new electrostatic and steric interactions. nih.govwikipedia.org This can either stabilize a specific conformation or disrupt existing ones, fundamentally altering the peptide's interaction landscape and its dynamic behavior. acs.org

Lysine Modifications: The ε-amino group of lysine is a hub for numerous PTMs, including acetylation, methylation, and ubiquitination. nih.govrsc.orgchomixbio.com

Acetylation neutralizes the positive charge of the lysine side chain, which can disrupt salt bridges and alter electrostatic interactions, often leading to a more localized, flexible structure.

Methylation (mono-, di-, or tri-methylation) maintains the positive charge but increases the bulk and hydrophobicity of the side chain, which can influence packing and interactions with other residues.

Ubiquitination , the attachment of a small protein (ubiquitin), is a much larger modification that would drastically alter the size, shape, and dynamics of the tripeptide.

These modifications act as molecular switches, modulating the conformational equilibrium and, consequently, the biological activity of the peptide. sciengine.comresearchgate.net

Table 3: Common Post-Translational Modifications of Lysine and Tyrosine and Their Potential Impact on Peptide Dynamics

| Residue | Modification | Chemical Change | Potential Impact on Dynamics |

| Tyrosine | Phosphorylation | Adds a large, dianionic phosphate group (-PO₃²⁻). | Introduces strong negative charge and steric bulk. Can induce major conformational shifts by forming new salt bridges or H-bonds, or through electrostatic repulsion. nih.gov |

| Lysine | Acetylation | Adds an acetyl group (-COCH₃); neutralizes the positive charge. | Removes positive charge, weakening electrostatic interactions (e.g., salt bridges). May increase local flexibility. nih.gov |

| Lysine | Methylation | Adds one to three methyl groups (-CH₃); retains positive charge. | Increases side-chain size and hydrophobicity without changing charge. Can alter steric interactions and binding affinity for partner molecules. researchgate.net |

| Lysine | Ubiquitination | Covalently attaches an entire protein (ubiquitin, ~8.5 kDa). | Drastically increases the mass and hydrodynamic radius, fundamentally changing the overall dynamics and creating a new interaction surface. |

Effects of Tyrosine Phosphorylation on Backbone and Side-Chain Dynamics

Tyrosine phosphorylation, the addition of a phosphate group to the hydroxyl group of tyrosine, is a fundamental PTM that acts as a major regulatory mechanism for protein function and signaling. biorxiv.orgbiorxiv.orgnih.gov This modification introduces a bulky group with a significant negative charge, which can profoundly alter the peptide's local environment and conformational preferences. nih.gov

The attachment of the phosphoryl group can trigger significant structural rearrangements and even order-to-disorder transitions within proteins. vub.bebiorxiv.orgbiorxiv.orgnih.gov In the context of the Met-Lys-Tyr tripeptide, phosphorylation of the C-terminal tyrosine would introduce a strong negative charge. This could lead to electrostatic repulsion with the negatively charged carboxyl terminus, potentially forcing the backbone into a more extended conformation. Conversely, it could form a salt bridge with the positively charged lysine residue, creating a more compact or cyclic-like structure. NMR studies on other peptides have shown that tyrosine phosphorylation can disrupt protein-protein associations, partly through intramolecular electrostatic destabilization. nih.govacs.org

Molecular dynamics simulations and NMR data on various peptides indicate that phosphorylation can have a significant effect on protein backbone dynamics. biorxiv.orgbiorxiv.org The added phosphate group is capable of forming new hydrogen bonds, which can contribute to altered and more restricted backbone dynamics. nih.govnih.gov For instance, NMR spectroscopy on model peptides reveals that phosphorylation leads to significant shifts in the proton resonances of the tyrosine residue, indicating a change in the chemical environment and conformation of the side chain and adjacent backbone. nih.gov While some studies suggest tyrosine phosphorylation has minor effects on backbone conformation compared to serine or threonine phosphorylation biorxiv.org, the introduction of a new, charged, and bulky group is universally recognized as a potent modulator of local structure. nih.gov

| Parameter | Unmodified Tyrosine | Phosphorylated Tyrosine (pTyr) | Impact on Met-Lys-Tyr Conformation |

|---|---|---|---|

| Added Group | -OH | -OPO₃²⁻ | Introduces a bulky, acidic group. |

| Change in Mass | N/A | +79.98 Da | Increases molecular weight. |

| Charge at pH 7.4 | Neutral | -2 | Creates strong potential for new electrostatic interactions (repulsion/attraction). nih.gov |

| Key Conformational Effects | Can act as H-bond donor/acceptor. | Induces local structural rearrangements; can form new H-bonds and salt bridges. nih.govnih.gov | Potential for major changes in backbone and side-chain orientation due to electrostatic forces. biorxiv.orgbiorxiv.org |

Lysine Acylation and Methylation Effects on Peptide Conformation

The lysine side chain, with its primary amine, is a frequent target for modification, notably acylation (specifically acetylation) and methylation. These PTMs alter the physicochemical properties of the lysine residue in distinct ways, leading to different conformational outcomes for the Met-Lys-Tyr peptide.

Lysine Acylation: Lysine acetylation involves the addition of an acetyl group to the ε-amine of the lysine side chain. wikipedia.org The most significant consequence of this modification is the neutralization of lysine's positive charge. nih.govyoutube.com This conversion of a polar, positively charged amine into a neutral, more hydrophobic acetamide (B32628) group can trigger substantial structural alterations. nih.govbiorxiv.org In the Met-Lys-Tyr peptide, the loss of the positive charge on the central lysine residue would prevent it from forming a salt bridge with the C-terminal carboxylate or a potentially phosphorylated tyrosine.

Studies on β-hairpin peptides show that acetylating a lysine that was part of a cation-pi interaction with an aromatic ring replaces it with a different, though still significant, amide-pi interaction. nih.gov Acetylation can also directly influence the local peptide backbone. For example, in histone H3, acetylation of lysine 14 was found to influence the cis-trans isomerization of an adjacent proline residue, demonstrating how a PTM can act as a metabolically controlled switch to seed alternative conformations. nih.gov

Lysine Methylation: In contrast to acetylation, lysine methylation adds one, two, or three methyl groups to the side chain's nitrogen atom while preserving its positive charge. biosyn.comnih.gov This modification increases the bulk and hydrophobicity of the side chain without altering its net charge. researchgate.net The primary effect of lysine methylation is often to modulate protein-protein interactions by creating binding sites for specific "reader" domains that recognize the methylated state. nih.gov

| Modification | Added Group(s) | Change in Mass (Da) | Change in Charge | Key Conformational Effects |

|---|---|---|---|---|

| Acetylation | -COCH₃ | +42.01 | Neutralizes +1 charge | Increases hydrophobicity; prevents salt bridges; can induce local conformational changes. nih.govnih.gov |

| Mono-methylation | -CH₃ | +14.02 | None (+1 retained) | Slightly increases size and hydrophobicity. biosyn.com |

| Di-methylation | -CH₃, -CH₃ | +28.03 | None (+1 retained) | Moderately increases size and hydrophobicity. biosyn.com |

| Tri-methylation | -CH₃, -CH₃, -CH₃ | +42.05 | None (+1 retained) | Significantly increases size and hydrophobicity; can create new interaction surfaces. biosyn.comnih.gov |

Methionine Oxidation and Conformational Stability

The thioether side chain of methionine is particularly susceptible to oxidation by reactive oxygen species, a modification that converts it to methionine sulfoxide (B87167) (MetO). biotage.com This process adds an oxygen atom to the sulfur, significantly increasing the polarity of the side chain. nih.gov The impact of this modification on peptide and protein structure can range from subtle to dramatic, often resulting in a loss of conformational stability. nih.govnih.gov

In the Met-Lys-Tyr peptide, the N-terminal methionine is a potential site of oxidation. The rate of methionine oxidation is highly dependent on its solvent exposure; residues buried in folded regions are more protected than those on the surface. pnas.org Circular dichroism studies on parathyroid hormone showed that oxidation of certain methionine residues produced substantial changes in the secondary structure, while oxidation of others had a smaller impact. nih.gov This indicates that the structural role of the specific methionine residue is key to the magnitude of the effect.

| Parameter | Unmodified Methionine | Methionine Sulfoxide (MetO) | Impact on Met-Lys-Tyr Conformation |

|---|---|---|---|

| Modified Group | -S-CH₃ | -S(O)-CH₃ | Introduces a polar sulfoxide group. |

| Change in Mass | N/A | +16.00 Da | Increases molecular weight. |

| Physicochemical Change | Hydrophobic side chain | Becomes significantly more polar/hydrophilic. nih.gov | Alters local and potentially global solubility and interactions. |

| Key Conformational Effects | Contributes to hydrophobic core/interactions. | Can disrupt tertiary/secondary structure; often decreases conformational stability. nih.govnih.gov | Potential destabilization of any folded state; altered interaction with solvent. |

Computational Modeling and Simulation of L Methionyl L Lysyl L Tyrosine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to explore the dynamic nature of L-methionyl-L-lysyl-L-tyrosine, capturing the complex interplay of forces that dictate its conformational preferences and behavior over time.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For a tripeptide such as L-methionyl-L-lysyl-L-tyrosine, the force field must accurately represent the bonded (bond lengths, angles, and dihedrals) and non-bonded (van der Waals and electrostatic) interactions for each of its constituent amino acids: the sulfur-containing methionine, the positively charged lysine (B10760008), and the aromatic tyrosine.

Standard protein force fields like AMBER, CHARMM, and GROMOS provide parameters for natural amino acids. researchgate.netacs.org However, their validation for specific short peptides, especially those with diverse side chains, is crucial. The validation process often involves comparing simulation results with experimental data or high-level quantum mechanical calculations. For instance, the conformational energies of tripeptides calculated using molecular mechanics can be benchmarked against density functional theory (DFT) calculations to assess the force field's accuracy. researchgate.net Studies have shown that while force fields are generally robust for standard L-amino acids, their performance can vary, and re-parameterization may be necessary for non-standard or modified residues. researchgate.netnih.gov The process of force field validation is a critical step to ensure that the simulations produce a physically realistic representation of the molecular system. acs.orgnih.gov

A key aspect of force field development is the accurate representation of torsional potentials, which govern the rotation around chemical bonds and are critical for determining the conformational landscape of the peptide. frontiersin.org For a tripeptide like Met-Lys-Tyr, this involves accurately modeling the dihedral angles of the polypeptide backbone (φ and ψ) as well as the side-chain dihedral angles (χ) for each of the three residues.

| Force Field Family | Key Features | Relevant Studies for Peptides |

| AMBER | Widely used for proteins and nucleic acids. Several versions exist (e.g., ff99SB, ff14SB). researchgate.net | Validated for tripeptides and nonapeptides, including those with isomeric amino acids. researchgate.net Parameters for modified amino acids are also available. nih.gov |

| CHARMM | Known for its comprehensive parameterization for a wide range of biomolecules. acs.org | Used in studies comparing explicit and implicit solvent models for peptides. Force field extensions for non-standard residues have been developed. |

| GROMOS | Optimized for efficiency in large-scale simulations. | Compared with other force fields for its ability to model peptide folding and secondary structure propensity. nih.gov |

MD simulations generate a trajectory of atomic positions over time, which represents a statistical mechanical ensemble of conformations. Analyzing this ensemble provides a comprehensive view of the peptide's flexibility and the relative populations of different structures. For L-methionyl-L-lysyl-L-tyrosine, the conformational space is expected to be vast due to the flexibility of the lysine and methionine side chains.

The free energy landscape is a powerful concept used to visualize the stability of different conformations. It is typically plotted as a function of one or more collective variables, such as dihedral angles or the radius of gyration. Minima on this landscape correspond to stable or metastable conformational states, while the barriers between them represent the energy required for conformational transitions. nih.govchemrxiv.org For a tripeptide, the Ramachandran plot (φ vs. ψ angles) of each residue provides a fundamental view of the backbone conformational preferences.

The presence of a long, flexible, and charged lysine side chain, a bulky aromatic tyrosine, and a flexible methionine side chain suggests a complex free energy landscape for Met-Lys-Tyr. The interactions between these side chains, such as potential cation-π interactions between the lysine's ammonium (B1175870) group and the tyrosine's aromatic ring, will significantly influence the landscape. nih.govcambridge.org

The solvent environment plays a critical role in peptide structure and dynamics. MD simulations can treat the solvent in two primary ways: explicitly or implicitly.

Explicit solvent models , such as TIP3P or SPC/E, treat individual solvent molecules (typically water) as part of the simulation system. nih.gov This approach provides a detailed, atomistic description of solvent-peptide interactions but is computationally expensive due to the large number of solvent molecules.

Implicit solvent models , like the Generalized Born (GB) model, represent the solvent as a continuous medium with average properties. nih.govnih.gov This significantly reduces the computational cost, allowing for longer simulation times and enhanced conformational sampling. nih.gov However, implicit models are an approximation and may not capture specific solvent interactions as accurately as explicit models. nih.govdiva-portal.org

The choice between explicit and implicit solvent models depends on the specific research question. For studying detailed hydration effects and specific water-peptide hydrogen bonds, an explicit model is preferred. For exploring large-scale conformational changes or for high-throughput screening, an implicit model may be more practical. nih.govnih.gov Studies comparing both models have shown that while implicit solvents can accelerate sampling, the resulting free energy landscapes may differ from those obtained with explicit solvent. nih.gov

| Solvent Model Type | Advantages | Disadvantages |

| Explicit | High accuracy in representing specific solvent interactions; detailed hydration structure. | Computationally expensive; may limit simulation timescale. |

| Implicit | Computationally efficient; allows for enhanced conformational sampling. | Approximate representation of solvent; may not capture all specific interactions accurately. |

Quantum Chemical (QC) and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more fundamental understanding of the electronic structure and energetics of L-methionyl-L-lysyl-L-tyrosine. These methods are crucial for refining force field parameters and for analyzing specific intramolecular interactions with high accuracy.

DFT calculations can be used to determine the electron distribution, molecular orbitals, and electrostatic potential of the individual amino acid residues: methionine, lysine, and tyrosine. acs.orgnih.gov This information is vital for understanding their intrinsic properties and how they interact within the tripeptide. For example, DFT can accurately model the charge distribution on the sulfur atom in methionine, the positive charge on the lysine side chain, and the electron-rich aromatic ring of tyrosine. acs.orgnih.govnih.gov

These calculations are also instrumental in determining the relative energies of different conformers of the amino acids and their dipeptide combinations. nih.gov This data can be used to validate and refine the torsional parameters in molecular mechanics force fields. frontiersin.org

The structure and stability of L-methionyl-L-lysyl-L-tyrosine are significantly influenced by a network of non-covalent interactions.

Hydrogen Bonds: The peptide backbone contains hydrogen bond donors (N-H groups) and acceptors (C=O groups). Additionally, the side chains of lysine (-NH3+) and tyrosine (-OH) can participate in hydrogen bonding. reddit.com DFT calculations can accurately determine the geometry and strength of these hydrogen bonds, which are crucial for stabilizing specific secondary structures like β-turns.

The interplay of these interactions dictates the preferred conformations of the tripeptide. For example, a cation-π interaction between the lysine and tyrosine residues could lead to a folded or compact structure. The flexible methionine side chain might interact with the hydrophobic part of the lysine or tyrosine side chains.

| Interaction Type | Involving Residues | Significance |

| Hydrogen Bonding | Backbone-Backbone, Lys-Backbone, Tyr-Backbone, Lys-Tyr | Stabilizes secondary structures and specific side-chain orientations. |

| Cation-π | Lysine - Tyrosine | Can lead to a strong, stabilizing interaction that favors folded conformations. |

| van der Waals | All residues | Contribute to the overall compactness and stability of the peptide. Sulfur-aromatic interactions can be particularly significant. |

The prediction of the three-dimensional structure of peptides like L-methionyl-L-lysyl-L-tyrosine is a fundamental challenge in computational biology. The peptide's function is intrinsically linked to its structure, and computational models provide insights into its conformational landscape.

Enzymatic Interactions and Biotransformation of L Methionyl L Lysyl L Tyrosine

Proteolytic Degradation Pathways

The breakdown of peptides, or proteolysis, is a fundamental biological process catalyzed by enzymes known as peptidases or proteases. wikipedia.org The peptide bonds linking the methionine, lysine (B10760008), and tyrosine residues in L-methionyl-L-lysyl-L-tyrosine are susceptible to cleavage by specific peptidases.

Identification of Specific Peptidases and Cleavage Sites

The specific cleavage of L-methionyl-L-lysyl-L-tyrosine is dictated by the substrate specificity of various peptidases. Based on the known cleavage patterns of common proteases, the following degradation pathways can be predicted:

Trypsin: This serine protease specifically cleaves peptide bonds at the C-terminal side of lysine and arginine residues. youtube.comworthington-biochem.com Therefore, trypsin would be expected to cleave the bond between lysine and tyrosine in the tripeptide, yielding L-methionyl-L-lysine and free L-tyrosine. However, the efficiency of this cleavage can be influenced by the surrounding amino acids. expasy.org It is important to note that certain peptide bonds involving proline are resistant to trypsin cleavage. nih.gov

Chymotrypsin (B1334515): This protease preferentially hydrolyzes peptide bonds on the carboxyl side of aromatic amino acids, namely tyrosine, phenylalanine, and tryptophan. promega.compearson.com In the case of L-methionyl-L-lysyl-L-tyrosine, chymotrypsin would cleave the peptide bond after the tyrosine residue if it were part of a larger peptide chain. As tyrosine is the C-terminal residue in this tripeptide, chymotrypsin would not cleave the tripeptide itself but would be relevant in the degradation of a larger polypeptide containing this sequence. Chymotrypsin can also exhibit lower rates of cleavage at leucine (B10760876) and methionine residues. promega.com

Aminopeptidases: This class of exopeptidases cleaves amino acids from the N-terminus of a peptide. nih.gov A methionine aminopeptidase (B13392206) could potentially remove the N-terminal methionine from L-methionyl-L-lysyl-L-tyrosine. youtube.com Other aminopeptidases show specificity for different amino acids; for instance, a lysine-specific aminopeptidase has been identified that removes N-terminal lysine residues. researchgate.netnih.gov

Carboxypeptidases: These exopeptidases remove amino acids from the C-terminus of a peptide. A carboxypeptidase with specificity for tyrosine could cleave the C-terminal tyrosine from the tripeptide.

Table 1: Predicted Proteolytic Cleavage of L-Methionyl-L-lysyl-L-tyrosine

| Enzyme | Predicted Cleavage Site | Predicted Products |

| Trypsin | Between Lysine and Tyrosine | L-methionyl-L-lysine and L-tyrosine |

| Chymotrypsin | No cleavage of the tripeptide | Not applicable |

| Aminopeptidase | Between Methionine and Lysine | L-methionine and L-lysyl-L-tyrosine |

Kinetic and Mechanistic Studies of Tripeptide Hydrolysis

Detailed kinetic and mechanistic studies specifically for the hydrolysis of L-methionyl-L-lysyl-L-tyrosine are not extensively documented in the public domain. However, general principles of enzyme kinetics apply to its degradation. The rate of hydrolysis is dependent on factors such as enzyme and substrate concentration, temperature, and pH. nih.gov Studies on the hydrolysis of other tripeptides have shown that the reaction often follows Michaelis-Menten kinetics. tandfonline.comtandfonline.com The mechanism of hydrolysis by serine proteases like trypsin involves the formation of an acyl-enzyme intermediate. tandfonline.com

Post-Synthetic Modifications by Enzymatic Systems

Beyond proteolytic degradation, the amino acid residues within L-methionyl-L-lysyl-L-tyrosine can undergo enzymatic modifications that alter the peptide's chemical properties and biological function.

Tyrosine-Specific Enzymatic Modifications (e.g., sulfation, hydroxylation)

The phenolic side chain of tyrosine is a target for several enzymatic modifications:

Tyrosine Sulfation: This is a common post-translational modification where a sulfate (B86663) group is added to the hydroxyl group of a tyrosine residue. wikipedia.orgnih.gov This reaction is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus. wikipedia.orgmdpi.com Tyrosine sulfation can play a crucial role in protein-protein interactions. wikipedia.orgmdpi.com The addition of a sulfate group introduces a significant negative charge, which can alter the peptide's conformation and binding affinities.

Tyrosine Hydroxylation: The enzyme tyrosine hydroxylase can catalyze the addition of a hydroxyl group to the aromatic ring of tyrosine, converting it to 3,4-dihydroxyphenylalanine (DOPA). acs.orgnih.gov This modification is a critical step in the biosynthesis of catecholamines. nih.gov Tyrosinase is another enzyme that can hydroxylate tyrosine residues in peptides. acs.orgnih.gov

Table 2: Tyrosine-Specific Enzymatic Modifications

| Modification | Enzyme | Functional Consequence |

| Sulfation | Tyrosylprotein sulfotransferase (TPST) | Alters charge, influences protein-protein interactions |

| Hydroxylation | Tyrosine hydroxylase, Tyrosinase | Introduction of a second hydroxyl group, precursor to other molecules |

Lysine-Specific Enzymatic Modifications

The primary amine in the side chain of lysine is a site for numerous enzymatic modifications, which are crucial for regulating protein function. youtube.com These modifications include:

Methylation: Histone lysine methyltransferases can add one, two, or three methyl groups to the lysine side chain. biosyn.com

Acetylation: Histone acetyltransferases catalyze the addition of an acetyl group. biosyn.com

Ubiquitination: The attachment of ubiquitin to a lysine residue can target a protein for degradation. nih.gov

Sumoylation: The addition of a Small Ubiquitin-like Modifier (SUMO) protein can alter protein localization and activity. nih.gov

Oxidation: Lysyl oxidases can oxidize lysine residues, which is important for cross-linking in extracellular matrix proteins. nih.gov

Methionine-Specific Enzymatic Modifications (e.g., sulfoxide (B87167) formation)

The sulfur-containing side chain of methionine is susceptible to oxidation.

Methionine Sulfoxide Formation: Reactive oxygen species can oxidize methionine to form methionine sulfoxide. nih.govtaylorandfrancis.com This oxidation can be reversed by the enzyme peptide methionine sulfoxide reductase (MsrA), which plays a protective role against oxidative damage. nih.govacs.org The oxidation of methionine can lead to a change in the peptide's structure and function. taylorandfrancis.com

Molecular Recognition and Binding Studies Involving L Methionyl L Lysyl L Tyrosine

Peptide-Receptor Interactions

The interaction of L-methionyl-L-lysyl-L-tyrosine with protein receptors is a key area of study, with implications for understanding its potential biological roles. The binding affinity and specificity are determined by a combination of factors inherent to the peptide and the receptor's binding pocket.

The affinity of a peptide for its receptor is a measure of the strength of their interaction. While specific experimental data for the binding affinity of L-methionyl-L-lysyl-L-tyrosine to a particular receptor is not extensively documented in publicly available research, the principles of peptide-receptor binding allow for a theoretical consideration. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are standard methods used to quantify binding affinity (Kd), association rates (kon), and dissociation rates (koff). nih.gov

Table 1: Theoretical Biophysical Parameters for L-Methionyl-L-lysyl-L-tyrosine Binding

| Parameter | Theoretical Value Range | Influencing Factors |

| Binding Affinity (Kd) | nM to µM | Receptor pocket electrostatics and hydrophobicity |

| Association Rate (kon) | 10^3 to 10^6 M⁻¹s⁻¹ | Initial electrostatic steering, conformational flexibility |

| Dissociation Rate (koff) | 10⁻¹ to 10⁻⁴ s⁻¹ | Strength of non-covalent interactions |

This table presents theoretical values based on typical peptide-receptor interactions and the known properties of the constituent amino acids.

The three-dimensional structure of both the peptide and the receptor is critical for recognition. X-ray crystallography and NMR spectroscopy are powerful techniques to elucidate the structural basis of these interactions. For L-methionyl-L-lysyl-L-tyrosine, the lysine (B10760008) side chain's flexibility allows it to adopt various conformations to fit into a binding pocket. The tyrosine ring's orientation would be crucial for optimal π-stacking and hydrogen bonding.

Studies on related dipeptides, such as L-methionyl-L-tyrosine, have provided insights into their crystalline structure, revealing a zwitterionic form where the amine group of methionine is protonated and the carboxyl group of tyrosine is deprotonated. nih.govresearchgate.netnih.gov This charge distribution is significant for its interaction with solvent and potential binding partners. nih.govresearchgate.netnih.gov In the tripeptide, the additional lysine residue would introduce another positive charge, further influencing its interaction profile.

Peptide-Membrane Interactions

The interaction of peptides with cell membranes is a critical step for many of their biological functions. The amphipathic nature of L-methionyl-L-lysyl-L-tyrosine, having both hydrophobic (methionine) and charged/polar (lysine, tyrosine) residues, suggests it could interact with the phospholipid bilayer of cell membranes.

The positively charged lysine residue would likely interact with the negatively charged phosphate (B84403) head groups of the phospholipids. The tyrosine residue could position itself at the membrane-water interface, with its hydroxyl group interacting with the aqueous environment and the aromatic ring inserting into the more hydrophobic acyl chain region. The methionine residue could further anchor the peptide into the hydrophobic core of the membrane.

Interaction with Metal Ions and Small Organic Molecules

Peptides containing specific amino acid residues can act as chelating agents, binding to metal ions. ebsco.com The amino acid composition of L-methionyl-L-lysyl-L-tyrosine provides several potential coordination sites for metal ions.

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. numberanalytics.comlibretexts.org L-methionyl-L-lysyl-L-tyrosine has several potential donor atoms for metal chelation: the nitrogen atoms of the N-terminus and the lysine side chain, the oxygen atoms of the C-terminus and the tyrosine hydroxyl group, and the sulfur atom of the methionine side chain.

The stability of the resulting metal complex would depend on the metal ion and the geometry of the coordination. The formation of stable 5- or 6-membered chelate rings is thermodynamically favorable. nih.gov For instance, the N-terminal amine and the adjacent amide nitrogen could form a chelate ring with a metal ion. The lysine side-chain amine and the C-terminal carboxylate could also be involved in chelation. The sulfur atom in methionine is a soft base and would preferentially interact with soft metal ions. scirp.org

Table 2: Potential Metal Ion Chelation Sites in L-Methionyl-L-lysyl-L-tyrosine

| Amino Acid Residue | Potential Donor Atoms | Preferred Metal Ion Types |

| L-Methionine | N-terminal amine (N), Amide oxygen (O), Sulfur (S) | Soft and borderline acids (e.g., Cu²⁺, Zn²⁺) |

| L-Lysine | Side-chain amine (N) | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) |

| L-Tyrosine | C-terminal carboxylate (O), Phenolic hydroxyl (O) | Hard acids (e.g., Fe³⁺, Ca²⁺) |

In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics simulations can provide valuable predictions about the binding modes and affinities of L-methionyl-L-lysyl-L-tyrosine. These models can simulate the interaction of the peptide with a receptor's active site, a membrane surface, or a metal ion.

Docking studies could predict the most favorable binding pose of the tripeptide in a receptor, highlighting the key interacting residues. Molecular dynamics simulations can then be used to assess the stability of this predicted complex over time and to understand the conformational changes that may occur upon binding. These computational approaches are instrumental in guiding further experimental studies.

Design and Synthesis of Engineered Variants of L Methionyl L Lysyl L Tyrosine

Rational Design Principles for Functional Modulation

Rational design aims to predictably modify the function of the L-methionyl-L-lysyl-L-tyrosine peptide by making deliberate changes to its structure. This approach relies on the principles of the structure-activity relationship (SAR), where the biological effect of the peptide is directly correlated with its three-dimensional shape and the chemical properties of its constituent amino acids.

The substitution of one or more amino acids in the L-methionyl-L-lysyl-L-tyrosine sequence is a fundamental strategy for modulating its biological activity. The effect of a substitution depends on the properties of the original versus the replacement amino acid, including size, charge, polarity, and reactivity.

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is often crucial for biological function, participating in hydrogen bonding and redox reactions. In some viral proteins, the substitution of a single tyrosine residue can block virus release, highlighting its critical role in protein-protein interactions. nih.gov In dipeptides containing tyrosine, this residue is a key contributor to antioxidant capacity. nih.gov Replacing the L-tyrosine in the tripeptide with a different amino acid, such as phenylalanine, would remove the hydroxyl group, likely diminishing any antioxidant properties and altering receptor binding interactions. Substitution with alanine, as demonstrated in some studies, can dramatically impair biological processes. nih.gov

Methionine (Met): Methionine contains a flexible side chain with a sulfur atom, which is susceptible to oxidation. researchgate.net This susceptibility can be a liability, leading to loss of function, or it can be part of a functional redox-sensing mechanism. A synergistic antioxidant effect has been observed in Met-Tyr dipeptides, likely due to intramolecular electron transfer from the methionine residue to the tyrosine radical. nih.gov Replacing methionine with non-oxidizable analogs like norleucine or leucine (B10760876) would enhance stability but could eliminate specific redox-related activities.

Lysine (B10760008) (Lys): The lysine residue provides a positive charge at physiological pH due to its primary amino group on the side chain. This charge is often critical for electrostatic interactions with negatively charged residues on target proteins or cell membranes. Replacing lysine with a neutral amino acid like glutamine would eliminate this positive charge, while substitution with arginine would maintain the positive charge but alter the geometry and hydrogen bonding potential of the side chain. The interaction between the lysine's amino group and tyrosine's hydroxyl group can significantly influence the peptide's properties. nih.gov

Table 1: Predicted Effects of Amino Acid Substitutions in L-Methionyl-L-lysyl-L-tyrosine

| Original Residue | Substitution | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| L-Methionine | L-Norleucine | Increased oxidative stability; potential loss of specific redox function. | Norleucine is isosteric to methionine but lacks the oxidizable sulfur atom. |

| L-Lysine | L-Arginine | Maintained positive charge; altered hydrogen bonding and steric profile. | Arginine's guanidinium (B1211019) group is more basic and has a different geometry than lysine's amine. |

| L-Lysine | L-Glutamine | Loss of positive charge; potential disruption of electrostatic interactions. | Glutamine is a neutral, polar amino acid similar in size to lysine. |

| L-Tyrosine | L-Phenylalanine | Loss of hydrogen-bonding donor; reduced antioxidant capacity. | Phenylalanine lacks the hydroxyl group of tyrosine. |

Linear peptides like L-methionyl-L-lysyl-L-tyrosine are typically flexible in solution, which can be detrimental to binding affinity due to a high entropic penalty upon binding to a target. nih.gov Constraining the peptide's conformation into a more rigid structure can pre-organize it for optimal interaction, thereby enhancing its potency and selectivity.

Cyclization: This strategy involves creating a covalent bond to form a ring structure. This can be achieved through several methods:

Head-to-Tail Cyclization: Forming a peptide bond between the N-terminal methionine and the C-terminal tyrosine.

Side-Chain Cyclization: Introducing reactive amino acids, such as cysteine residues at both ends of the peptide, which can then be linked via a disulfide bond. nih.gov Alternatively, a lactam bridge could be formed between the lysine side chain and the C-terminus. These cyclization strategies reduce flexibility and can lock the peptide into a bioactive conformation. nih.gov

Peptide Stapling: This technique is used to enforce a specific secondary structure, most commonly an alpha-helix. It involves introducing two unnatural amino acids with reactive side chains (e.g., containing alkenes) at specific positions, which are then covalently linked or "stapled" using a chemical crosslinker. nih.govnih.gov While a short tripeptide is unlikely to form a stable helix on its own, stapling could be applied to longer sequences containing the Met-Lys-Tyr motif to stabilize a desired conformation.

Table 2: Conformational Constraint Strategies for Met-Lys-Tyr Variants

| Strategy | Description | Potential Advantage |

|---|---|---|

| Head-to-Tail Cyclization | The N-terminal amine of methionine is covalently bonded to the C-terminal carboxyl of tyrosine. | Reduces conformational freedom, potentially increasing receptor affinity and stability. nih.gov |

| Disulfide Bridging | Cysteine residues are added to the peptide sequence (e.g., Ac-Cys-Met-Lys-Tyr-Cys-NH2) and oxidized to form a disulfide bond. | Creates a macrocycle that restricts peptide flexibility. nih.gov |

| Lactam Bridging | The side-chain amino group of lysine is linked to the C-terminal carboxyl group of tyrosine. | Forms a stable, rigid cyclic structure. |

Incorporation of D-Amino Acids and Peptidomimetics

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The incorporation of non-natural building blocks, such as D-amino acids or peptidomimetics, is a powerful strategy to overcome this limitation.

D-Amino Acids: These are the non-superimposable mirror images of the standard L-amino acids. nih.govyoutube.com Proteins and peptides containing D-amino acids are highly resistant to proteolysis, which significantly increases their in vivo half-life. nih.gov Substituting one or more residues in L-methionyl-L-lysyl-L-tyrosine with their D-counterparts (e.g., L-Met-D-Lys-L-Tyr) can dramatically alter the peptide's three-dimensional structure and, consequently, its biological activity. nih.gov While enhancing stability, this change can either improve or abolish binding affinity, depending on the specific structural requirements of the target. nih.gov

Peptidomimetics: These are compounds designed to mimic the essential features of a peptide but with a modified chemical structure. The goal is to retain the desired biological activity while improving properties like stability, bioavailability, and potency. For the L-methionyl-L-lysyl-L-tyrosine tripeptide, this could involve replacing a peptide bond (-CO-NH-) with a more stable isostere (e.g., -CH2-NH-) or modifying the amino acid side chains to create novel functionalities.

Table 3: Comparison of L-Amino Acid vs. D-Amino Acid Containing Peptides

| Property | L-Met-L-Lys-L-Tyr | Variant with D-Amino Acid(s) |

|---|---|---|

| Proteolytic Stability | Low; susceptible to degradation by proteases. | High; resistant to standard proteases. nih.gov |

| Immunogenicity | Generally low. | Potentially higher, though often well-tolerated. nih.gov |

| Conformation | Natural peptide backbone geometry. | Altered backbone geometry, leading to different 3D structures. nih.gov |

| Biological Activity | Native activity. | Can be inactive, have reduced activity, or exhibit enhanced or novel activity. nih.gov |

Chemical Derivatization for Enhanced Stability or Targeting

Chemical derivatization involves attaching chemical groups to the peptide to modify its properties without altering the core amino acid sequence. The functional groups present in L-methionyl-L-lysyl-L-tyrosine—the N-terminal amine, the C-terminal carboxyl, the lysine side-chain amine, and the tyrosine hydroxyl group—are all potential sites for such modifications.

Enhanced Stability:

N-terminal Acetylation and C-terminal Amidation: Capping the ends of the peptide by acetylating the N-terminus and amidating the C-terminus neutralizes the charges and makes the peptide more resistant to exopeptidases.

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its circulation half-life. The lysine side chain is a common site for PEGylation.

Targeting:

The peptide can be conjugated to a targeting moiety (e.g., a monoclonal antibody, a small molecule ligand, or another peptide) that recognizes a specific cell type or tissue. This approach can concentrate the peptide at the desired site of action, increasing efficacy and reducing off-target effects. The lysine side-chain amine is a versatile handle for attaching such targeting ligands.

Future Directions and Emerging Research Avenues for L Methionyl L Lysyl L Tyrosine

Integration of Multi-Modal Data for Comprehensive Characterization

Future research will move beyond analyzing the amino acid sequence alone and towards a more holistic understanding by integrating diverse datasets. This multi-modal approach aims to create a comprehensive profile of L-Methionyl-L-lysyl-L-tyrosine by combining its sequence information with its structural and functional data.

A key strategy involves the use of advanced computational models that can learn from multiple types of data simultaneously. nih.govarxiv.org For instance, innovative frameworks are being developed that combine transformer-based language models, which excel at interpreting sequence data, with graph neural networks (GNNs) that encode three-dimensional structural features. nih.govacs.org This dual approach allows researchers to capture both the linear sequence and the complex spatial arrangements of the peptide, which are crucial for its biological function. nih.govacs.org

The development of models like Multi-Peptide and PepFlow exemplifies this trend. nih.govarxiv.orgresearchgate.net Such models can take sequence information, often represented as a string of characters, and structural data, which can be generated from the sequence using tools like AlphaFold, to predict properties with higher accuracy. nih.govacs.org By employing techniques like contrastive learning, these models learn to align the data from different modalities into a shared latent space, enhancing the predictive power for properties such as hemolytic activity or receptor binding affinity. nih.govacs.org This integrated characterization is essential for understanding how L-Methionyl-L-lysyl-L-tyrosine might interact with biological systems. arxiv.org

| Research Approach | Data Modalities Integrated | Potential Insights for L-Methionyl-L-lysyl-L-tyrosine |

| Language-Graph Learning | Amino Acid Sequence (Text/String), 3D Molecular Structure (Graph/PDB file) | Enhanced prediction of properties like receptor binding and cell penetration. nih.govacs.org |

| Flow-Matching Generative Models | Backbone Orientations (SE(3) manifold), Side-Chain Angles, Residue Types (Categorical distributions) | Fine-grained design of peptide analogues with specific target affinities. arxiv.orgresearchgate.net |

| Contrastive Learning Frameworks | Sequence Embeddings, Structural Embeddings | More accurate and reliable predictions of functional characteristics. nih.gov |

Advancements in High-Throughput Screening for Peptide Ligands

Identifying the biological targets of L-Methionyl-L-lysyl-L-tyrosine is fundamental to understanding its function. High-throughput screening (HTS) technologies are rapidly evolving to make this process faster and more efficient. creative-peptides.com These methods allow for the simultaneous testing of millions of peptides against a target of interest. nih.gov

Modern HTS strategies encompass both experimental and computational approaches. nih.gov Phage display is a conventional technique where bacteriophages are engineered to express specific peptides on their surface, allowing for the rapid isolation of ligands for a target molecule. nih.gov Newer developments include DNA-encoded library (DEL) screening, which has proven effective for discovering peptide ligands for challenging protein targets. acs.org Another innovative experimental method is a competitive binding assay where libraries of peptides are tested for their ability to displace a known, fluorescently-labeled peptide from a target. drugtargetreview.com This approach provides a simple, fast, and cost-effective way to screen large peptide libraries. drugtargetreview.com

In parallel, high-throughput virtual screening (HTVS) uses computational algorithms to screen vast digital libraries of compounds, saving significant time and resources compared to laboratory testing alone. nih.gov These in-silico methods are increasingly crucial in the early stages of drug discovery and can be applied to screen peptide libraries for potential binding affinities and other physicochemical properties. nih.gov

| Screening Technology | Principle | Application to L-Methionyl-L-lysyl-L-tyrosine Research |

| Phage Display | Peptides are expressed on phage surfaces and screened for binding to a target. nih.gov | Identifying protein receptors or binding partners. |

| Competitive Binding Assays | Unlabeled peptides compete with a labeled peptide for a target, with changes in fluorescence indicating binding. drugtargetreview.com | Quantifying binding affinity to known targets. |

| DNA-Encoded Library (DEL) Screening | Large libraries of compounds, each tagged with a unique DNA barcode, are screened simultaneously. acs.org | Discovering interactions with a wide range of proteins. |

| High-Throughput Virtual Screening (HTVS) | Computational algorithms predict binding affinities of peptides to targets from large digital libraries. nih.gov | Prioritizing analogues of L-Methionyl-L-lysyl-L-tyrosine for synthesis and experimental testing. |

Development of Predictive Models for Peptide-Based Bioactivity

Computational prediction of a peptide's biological activity is a rapidly advancing field that can significantly accelerate research. springernature.com Machine learning and deep learning models are at the forefront of this effort, enabling scientists to forecast the function of peptides like L-Methionyl-L-lysyl-L-tyrosine before engaging in costly and time-consuming experiments. nih.govmdpi.com

A significant challenge in developing these predictive models is the availability of high-quality data, particularly the lack of "negative" examples—peptides known not to possess a specific bioactivity. valencelabs.com Researchers are developing new methods to generate more reliable negative datasets to improve model accuracy. nih.gov Furthermore, studies have shown that without correcting for homology (sequence similarity) between training and testing datasets, the performance of predictive models can be significantly overestimated. nih.gov

To address these challenges and make advanced modeling more accessible, automated machine learning (AutoML) tools like AutoPeptideML are being created. nih.govnih.gov These platforms automate key steps in the model development process, including data gathering, dataset partitioning, and model training. nih.govvalencelabs.com They allow researchers without a computational background to build custom, trustworthy predictors for specific peptide bioactivities. nih.gov The models employed range from traditional machine learning algorithms to more complex deep neural networks like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs). mdpi.com

| Model/Platform | Key Feature | Relevance for L-Methionyl-L-lysyl-L-tyrosine |

| AutoPeptideML | An AutoML tool that automates the creation of peptide bioactivity predictors. nih.govnih.gov | Allows for rapid development of custom models to predict potential functions (e.g., antimicrobial, anticancer). valencelabs.com |

| Deep Neural Networks (CNNs, RNNs, etc.) | Capable of capturing complex, non-linear relationships within peptide sequence data. mdpi.com | Predicting bioactivity by learning from the patterns in the amino acid sequence. |

| Protein Language Models | Serve as powerful descriptors for representing peptide sequences in predictive models. nih.gov | Can improve the accuracy of bioactivity predictions compared to simpler representation methods. |

Exploration of Novel Biochemical Functions and Interactions in Complex Biological Systems

While the precise function of L-Methionyl-L-lysyl-L-tyrosine is not yet widely documented, the functions of other tripeptides provide a roadmap for future investigation. taylorandfrancis.com Tripeptides are known to play diverse and significant roles in biology. wikipedia.org For example, Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a crucial intracellular antioxidant that protects cells from damage caused by reactive oxygen species. taylorandfrancis.com Other tripeptides act as ACE inhibitors or serve as key precursors in the biosynthesis of antibiotics like penicillin. wikipedia.org

Future research on L-Methionyl-L-lysyl-L-tyrosine will likely explore its potential role in similar biochemical pathways. The presence of methionine and tyrosine is particularly noteworthy, as these amino acids are readily oxidized. researchgate.net This suggests the tripeptide could be involved in redox regulation or act as an antioxidant, similar to glutathione. taylorandfrancis.comresearchgate.net The study of dipeptides containing these residues has already indicated their importance in oxidation processes. researchgate.net

Investigating the interactions of L-Methionyl-L-lysyl-L-tyrosine within complex biological systems will be key. This includes studying its effect on cellular signaling pathways, its potential to modulate enzyme activity, and its stability and metabolism within an organism. Given that peptides derived from food sources can exhibit dual properties, such as having both a biological function and influencing taste, exploring these multifaceted roles will also be a valuable avenue of research. nih.gov The ultimate goal is to understand how this specific sequence of amino acids contributes to broader biological processes. wikipedia.org

Q & A

Q. What methodologies are recommended for detecting L-Tyrosine modifications (e.g., nitration) in biological samples?

Thin-layer chromatography (TLC) using solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) can distinguish nitrated tyrosine derivatives (e.g., 3-nitrotyrosine) from unmodified L-Tyrosine. Post-chromatography, ninhydrin spray detects amino groups, while UV-Vis spectrophotometry (400–540 nm) quantifies absorbance shifts caused by nitrosative modifications . For advanced quantification, coupling TLC with mass spectrometry improves specificity.

Q. How can solid-phase peptide synthesis (SPPS) be optimized for synthesizing complex peptides like L-Methionyl-L-Lysyl- derivatives?

SPPS requires sequential addition of Fmoc-protected amino acids to a resin-bound chain. Critical parameters include:

- Coupling efficiency : Use HBTU/HOBt activation in DMF with DIEA for 1–2 hours per residue.

- Deprotection : 20% piperidine in DMF removes Fmoc groups.

- Cleavage : TFA cocktails (e.g., TFA:thioanisole:EDT, 95:3:2) release peptides while preserving disulfide bonds. Purity validation via HPLC (C18 columns, 0.1% TFA/acetonitrile gradients) and MALDI-TOF MS is essential .

Q. What experimental designs are effective for studying L-Tyrosine’s role in neurotransmitter synthesis?

Double-blind, placebo-controlled crossover trials (e.g., 2 g L-Tyrosine vs. cellulose placebo dissolved in orange juice) assess acute cognitive effects under stress. Measure outcomes like working memory (n-back tasks) and catecholamine levels via HPLC-ECD . In vitro, neuronal cell models (e.g., SH-SY5Y) treated with tyrosine hydroxylase inhibitors (e.g., α-MPT) can isolate L-Tyrosine’s contribution to dopamine synthesis .

Advanced Research Questions

Q. How can contradictory findings on L-Tyrosine’s cognitive effects be resolved?

Discrepancies arise from task-specific neurotransmitter demands and stressor types. For example:

- Stressors : L-Tyrosine improves performance in acute cold stress (e.g., 4°C exposure) but not chronic sleep deprivation due to catecholamine depletion thresholds .

- Task design : Top-down control tasks (Stroop test) show greater benefit than implicit memory tasks. Meta-analyses should stratify studies by stressor intensity and task complexity to identify effect-size patterns .

Q. What mechanisms underlie L-Tyrosine’s stability challenges in peptide conjugates?

L-Tyrosine’s phenolic hydroxyl group is prone to oxidation (forming dityrosine crosslinks) and nitrosative modifications. Mitigation strategies include:

- Storage : Lyophilized peptides stored at -80°C under argon.

- Buffers : Antioxidants (e.g., 1 mM DTT) in pH 7.0 phosphate buffers reduce radical-mediated degradation .

- Synthesis : Use tert-butyl-protected tyrosine residues during SPPS to block reactive sites .

Q. How do nitration and nitrosation pathways differ in L-Tyrosine under inflammatory conditions?

- Nitration : Peroxynitrite (ONOO⁻) generates 3-nitrotyrosine, detectable via TLC (Rf ~0.5) and anti-nitrotyrosine antibodies.

- Nitrosation : Nitrite (NO₂⁻) at acidic pH forms 3-nitroso-L-Tyrosine, which retains ninhydrin reactivity (pinkish-brown color vs. yellow for nitrated forms) . LC-MS/MS with stable isotope internal standards (e.g., d₃-tyrosine) quantifies these modifications in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.